An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a versatile heterocyclic compound with applications in energetic materials and as a potential building block in medicinal chemistry. This document details a modern, safety-conscious synthetic protocol and summarizes key analytical data for the compound.
Physicochemical Properties
4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 4-aminofurazan-3-carboxylic acid, is a functionalized furazan. The presence of both an amino and a carboxylic acid group on the high-nitrogen oxadiazole ring makes it a valuable intermediate for further chemical elaboration.
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 129.07 g/mol | --INVALID-LINK-- |
| CAS Number | 78350-50-2 | --INVALID-LINK-- |
| Appearance | Off-white solid | (Typical) |
| Thermal Behavior | Strong exothermic event at 224 °C (DSC) | [1][2] |
Synthesis
Recent advancements have led to a safer and more efficient one-pot synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, avoiding hazardous exothermic runaways and improving yields compared to previous methods. The described protocol is an all-aqueous approach, enhancing its scalability and safety profile.[1][2]
Synthesis Workflow
Caption: One-pot synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.
Experimental Protocol
The following protocol is adapted from the improved synthesis method described by Miller et al. (2020).[3]
Materials:
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Methyl cyanoacetate (1.00 equiv)
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Sodium nitrite (98%, 1.05 equiv)
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Distilled water
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Acetic acid
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Sodium hydroxide (50% aqueous solution)
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Hydroxylamine (50% aqueous solution)
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Concentrated hydrochloric acid
Procedure:
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In a suitable reaction vessel equipped with a stirrer and temperature probe, dissolve sodium nitrite (1.05 equiv) in distilled water.
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Add methyl cyanoacetate (1.00 equiv) to the solution.
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Cool the mixture in an ice-water bath and add acetic acid dropwise, ensuring the internal temperature does not exceed 15 °C.
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After the addition is complete, cool the reaction mixture containing the in situ formed oxime to 0 °C.
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Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the acetic acid, maintaining the temperature at 0 °C.
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Add a 50% aqueous solution of hydroxylamine to the reaction mixture.
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Remove the ice bath and allow the mixture to warm to room temperature.
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Heat the reaction mixture to 95 °C and maintain for several hours to induce ring closure and saponification.
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Cool the mixture to 0-5 °C and slowly acidify with concentrated hydrochloric acid until the pH is approximately 1.
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The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.
This one-pot method has been successfully performed on a 1-mole scale with a reported yield of 64%.[4]
Characterization Data
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not explicitly found in the searched literature. The spectrum would be expected to show broad singlets for the amino (NH₂) and carboxylic acid (OH) protons. |
| ¹³C NMR | (101 MHz, DMSO-d₆): δ values are available in spectral databases. Key resonances would include those for the two distinct carbons of the oxadiazole ring and the carboxylic acid carbon. |
| IR Spectroscopy | Expected characteristic peaks would include N-H stretching for the amino group, O-H stretching for the carboxylic acid, C=O stretching, and vibrations associated with the C=N and N-O bonds of the furazan ring. |
| Mass Spectrometry | (ESI-MS): Calculated exact mass is 129.017441 g/mol . The mass spectrum would be expected to show the corresponding [M-H]⁻ or [M+H]⁺ ion. |
Thermal Analysis
| Technique | Observation |
| Differential Scanning Calorimetry (DSC) | A significant exothermic event is observed at 224 °C, which is likely due to decarboxylation. The compound is reported to be insensitive to impact and friction.[1][2] |
Applications and Future Directions
4-Amino-1,2,5-oxadiazole-3-carboxylic acid is a key intermediate in the synthesis of more complex molecules. Its primary applications are in:
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Energetic Materials: Due to the high positive enthalpy of formation of the furazan ring (+216.9 kJ/mol), this compound and its derivatives are of significant interest to the energetic materials community for the development of novel explosives and propellants.[1][4]
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Medicinal Chemistry: The 1,2,5-oxadiazole moiety is also found in biologically active molecules. This compound serves as a versatile starting material for creating functionalized furazans for pharmaceutical and agrochemical research.[1][4]
The development of a safe and scalable synthesis protocol opens the door for broader exploration of this compound and its derivatives in various fields of chemical science.
Logical Relationship Diagram
Caption: Key aspects of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.




